1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .

Mode of Action

The compound interacts with its target, Beta-secretase 1, by binding to it

Biochemical Pathways

It is known that beta-secretase 1 is involved in the amyloidogenic pathway, which leads to the formation of beta-amyloid plaques in alzheimer’s disease . The compound’s interaction with Beta-secretase 1 could potentially affect this pathway, but more research is needed to confirm this.

Result of Action

Given its target, it is possible that the compound could affect the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine typically involves the reaction of 1-benzylpiperidine with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is primarily explored for its potential therapeutic applications. It serves as an intermediate in synthesizing more complex pharmacological agents, particularly those targeting neurological disorders. Its structure allows for modifications that enhance its efficacy and selectivity towards specific receptors.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Investigated for treating conditions like schizophrenia and Parkinson's disease due to its interaction with muscarinic receptors. |

| Analgesic Properties | Ongoing research into its use as an analgesic or anti-inflammatory agent. |

| Antiviral Activity | Potential applications in antiviral research, particularly against viral infections. |

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at muscarinic receptors, especially muscarinic receptor 4 (M4). This antagonism is crucial for developing treatments for various neurological conditions.

Case Study: Muscarinic Receptor Interaction

A study conducted on the binding affinity of derivatives of this compound revealed high selectivity for sigma1 receptors, suggesting potential use in imaging studies such as positron emission tomography (PET) . The findings indicate that modifications on the phenyl ring can enhance receptor affinity, making these compounds suitable candidates for further development.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions that require optimization to improve yields and purity. Common solvents used include dimethylformamide and tetrahydrofuran under controlled conditions.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Initial Reaction | Formation of piperidine and piperazine intermediates. |

| Substitution Reactions | Introduction of benzyl and phenyl groups through nucleophilic substitutions. |

| Purification | Techniques such as recrystallization or chromatography to isolate the final product. |

Industrial Applications

Due to its unique chemical properties, this compound is also explored in industrial applications, including the development of new materials such as polymers and coatings.

Comparación Con Compuestos Similares

Similar Compounds

1-Benzylpiperidin-4-ylideneacetohydrazide: This compound shares a similar piperidine structure and is studied for its potential analgesic properties.

4-Benzylpiperidine: Another related compound, known for its use as a monoamine releasing agent.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is unique due to its specific combination of a benzylpiperidine and phenylpiperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine, often referred to as BPP, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various receptors, pharmacological effects, and potential therapeutic uses.

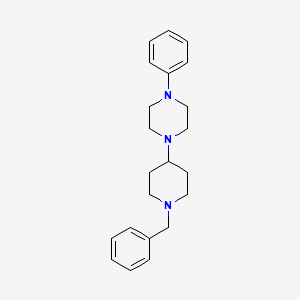

Chemical Structure

The chemical structure of BPP can be represented as follows:

This compound features a piperidine ring and a piperazine ring, which are common motifs in many biologically active compounds.

Biological Activity Overview

BPP has been studied for its binding affinity to various receptors, particularly sigma receptors and muscarinic receptors. The biological activities of BPP can be summarized in the following key areas:

-

Sigma Receptor Affinity

- BPP exhibits high affinity for sigma-1 (S1R) receptors, which are implicated in neuroprotection and the modulation of various neurological disorders. Studies have shown that BPP acts as an agonist at S1R, indicating its potential role in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Muscarinic Receptor Interaction

- Anticancer Activity

Sigma Receptor Studies

A study conducted on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated that compounds related to BPP had high selectivity for sigma-1 receptors (Ki values of 3.90 nM) compared to sigma-2 receptors (Ki values of 240 nM). This selectivity highlights the potential of BPP in developing targeted therapies for neurological conditions .

Anticancer Activity

In a study evaluating the antiproliferative effects of benzoylpiperidine derivatives, it was found that certain modifications led to significant inhibition of cell growth in human breast cancer cells (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 to 75.3 µM. These findings suggest a promising avenue for further exploration into BPP's anticancer potential .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINCQLFPVPHFEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.